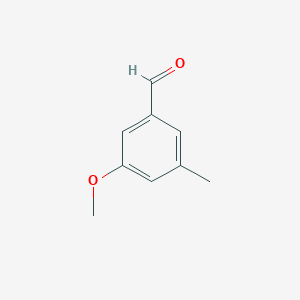

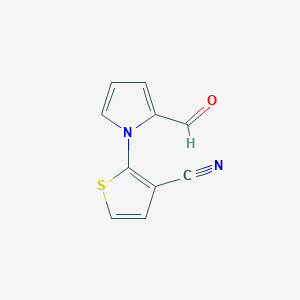

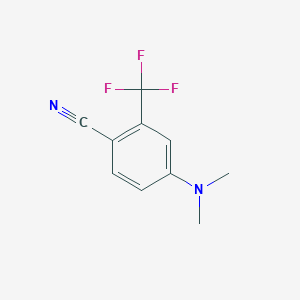

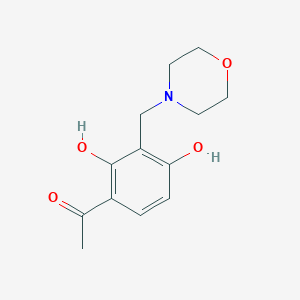

![molecular formula C8H9N3O B1312504 4,6-ジメチルイソキサゾロ[3,4-b]ピリジン-3-アミン CAS No. 670246-33-0](/img/structure/B1312504.png)

4,6-ジメチルイソキサゾロ[3,4-b]ピリジン-3-アミン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine is a chemical compound with the molecular formula C8H9N3O. It has an average mass of 163.177 Da and a mono-isotopic mass of 163.074554 Da .

Synthesis Analysis

The synthesis of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine involves a series of N1-alkyl, N1-acyl, and N1-sulfonyl derivatives . The compound undergoes regioselective alkylation and sulfonylation under basic reaction conditions to give a series of N1-substituted products .Molecular Structure Analysis

The electronic structure and prototropic tautomerism of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine were studied theoretically using the B3LYP/6-31G* and ωB97X-D/6-31G* density functional methods and SM8 (H2O, DMF) solvation models .Chemical Reactions Analysis

The chemical reactivity of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine has been explored, revealing that acetylation and benzoylation take place exclusively at the N1 nitrogen atom .Physical and Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 338.6±37.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C. It also has an enthalpy of vaporization of 58.2±3.0 kJ/mol and a flash point of 158.6±26.5 °C .科学的研究の応用

抗真菌活性

この化合物は、一連のN1-アルキル、N1-アシルおよびN1-スルホニル誘導体の合成に使用されており、これらの誘導体は有望な抗真菌活性を示しています . これらの誘導体は、21株の病原性酵母様真菌臨床分離株と5株の基準株に対して試験されています . 特に、N1-ベンゾイルおよびN1-(4-フルオロベンゾイル)誘導体は、臨床分離株に対してそれぞれ81%および95%の阻害効果を示しました .

2. 皮膚および侵襲性真菌感染症の治療 皮膚および侵襲性真菌感染症は、人間の健康に対する絶え間ない脅威であり、新しい有効で安全な抗真菌薬の開発が必要とされています . 4,6-ジメチルイソキサゾロ[3,4-b]ピリジン-3-アミンの誘導体は、この分野で可能性を示しています .

ヒト血清タンパク質との相互作用

この化合物の誘導体のヒト血清タンパク質-高速液体クロマトグラフィー(HSA-HPLC)システムにおける保持挙動を調査するための研究が行われています . この研究は、定量的構造-保持関係(QSRR)アプローチを用いて、HSA-イソキサゾロン相互作用の分子メカニズムを探求することを目的としています .

抗菌活性

4,6-ジメチルイソキサゾロ[3,4-b]ピリジン-3(1H)-オンの新規誘導体は、抗菌活性を示しています . これらの誘導体は、グラム陰性桿菌に対して試験されており、シトロバクター・フレウンディー、クレブシエラ・ニューモニエ、セラチア・マルセセンス、シュードモナス・シュツーツェリーなどの菌株の増殖を50〜100μg/mLの濃度で阻害しています .

作用機序

Target of Action

Similar compounds have been known to exhibit antibacterial and anticancer properties, suggesting that their targets could be specific proteins or enzymes involved in these biological processes.

Mode of Action

It’s known that similar compounds can interact with their targets, leading to changes in the target’s function . This interaction could potentially inhibit or enhance the target’s activity, resulting in the observed biological effects.

Biochemical Pathways

Given its potential antibacterial and anticancer properties , it may affect pathways related to cell division, protein synthesis, or other vital processes in these cells.

Result of Action

Based on its potential antibacterial and anticancer properties, it could lead to the death of bacterial cells or cancer cells, or inhibit their growth or proliferation.

将来の方向性

The compound has been used as a substrate for the fluorogenic tandem Mannich-electrophilic amination reaction with formaldehyde and secondary amines, which give rise to the formation of a new class of photostable fluorescent dyes . This suggests potential future directions in the development of new fluorescent dyes.

生化学分析

Biochemical Properties

4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to possess antibacterial, antitubercular, fungicidal, antileukemic, antioxidant, and antiandrogenic activities . It acts as an inhibitor of tumor necrosis factor-α (TNF-α) and p38 MAP kinases, which are crucial in inflammatory and stress response pathways . The interactions between 4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine and these biomolecules are primarily based on its ability to form hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active sites of the target proteins.

Cellular Effects

The effects of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of TNF-α and p38 MAP kinases can lead to reduced inflammation and apoptosis in cells . Additionally, 4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine has been observed to affect the expression of genes involved in oxidative stress response and cell cycle regulation, thereby impacting cellular proliferation and survival.

Molecular Mechanism

At the molecular level, 4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine exerts its effects through specific binding interactions with target biomolecules. The compound’s structure allows it to fit into the active sites of enzymes and receptors, where it can inhibit or activate their functions. For example, its inhibition of p38 MAP kinases involves binding to the ATP-binding site, preventing the phosphorylation and activation of downstream signaling molecules . This inhibition results in the suppression of pro-inflammatory cytokine production and other stress-related responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under harsh conditions . Long-term exposure to 4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine in in vitro or in vivo studies has revealed sustained effects on cellular function, including prolonged inhibition of inflammatory pathways and reduced oxidative stress.

Dosage Effects in Animal Models

The effects of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects such as anti-inflammatory and antioxidant activities without significant toxicity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dose optimization in potential therapeutic applications.

Metabolic Pathways

4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can alter the compound’s activity and toxicity, influencing its overall pharmacokinetic profile.

Transport and Distribution

Within cells and tissues, 4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, while specific transporters may facilitate its uptake and efflux . The distribution of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine within tissues can affect its localization and accumulation, impacting its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the mitochondria can enhance its antioxidant effects, while its presence in the nucleus may influence gene expression and cell cycle regulation.

特性

IUPAC Name |

4,6-dimethyl-[1,2]oxazolo[3,4-b]pyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-4-3-5(2)10-8-6(4)7(9)12-11-8/h3H,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDXFBGGMXCHKTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=NOC(=C12)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428887 |

Source

|

| Record name | 4,6-Dimethyl[1,2]oxazolo[3,4-b]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

670246-33-0 |

Source

|

| Record name | 4,6-Dimethyl[1,2]oxazolo[3,4-b]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。